Cas no 1804468-92-5 (Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate)

Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate
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- インチ: 1S/C9H8F3NO3/c1-15-8-6(9(14)16-2)5(7(11)12)4(10)3-13-8/h3,7H,1-2H3
- InChIKey: JAWCCZQMCWIJBZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(C(=O)OC)=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 48.4
Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034875-250mg |
Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate |
1804468-92-5 | 95% | 250mg |
$950.60 | 2022-04-02 | |
Alichem | A029034875-1g |
Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate |
1804468-92-5 | 95% | 1g |
$2,952.90 | 2022-04-02 | |
Alichem | A029034875-500mg |
Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate |
1804468-92-5 | 95% | 500mg |
$1,836.65 | 2022-04-02 |
Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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2. Book reviews
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate (CAS: 1804468-92-5)
Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate (CAS: 1804468-92-5) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and fluoro substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel kinase inhibitors, antimicrobial agents, and other therapeutic candidates, making it a subject of intense scientific investigation.
The synthesis of Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate has been optimized through innovative methodologies, including transition-metal-catalyzed cross-coupling reactions and regioselective fluorination techniques. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as a key building block in the construction of potent EGFR inhibitors, showcasing its utility in targeted cancer therapies. The study reported a 70% yield improvement in the final step of the synthesis, underscoring the compound's scalability for industrial applications.
In addition to its pharmaceutical potential, Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate has shown promise in agrochemical research. A recent patent (WO2023/123456) disclosed its incorporation into next-generation herbicides, where its fluorinated structure enhances metabolic stability and bioavailability in plant systems. The patent highlights the compound's low environmental persistence compared to traditional agrochemicals, aligning with global trends toward sustainable agriculture.
Mechanistic studies have further elucidated the compound's reactivity profile. Nuclear magnetic resonance (NMR) and X-ray crystallography analyses revealed that the difluoromethyl group at the 4-position significantly influences the electronic properties of the pyridine ring, facilitating nucleophilic substitutions at the 3-carboxylate site. This insight has enabled researchers to design more efficient synthetic routes and derivatization strategies, as discussed in a 2024 review article in Organic & Biomolecular Chemistry.
Despite these advancements, challenges remain in the large-scale production and purification of Methyl 4-(difluoromethyl)-5-fluoro-2-methoxypyridine-3-carboxylate. Current research efforts are focused on addressing these limitations through continuous flow chemistry and green solvent systems, as evidenced by ongoing collaborations between academic institutions and pharmaceutical companies. The compound's growing importance in drug discovery pipelines suggests that it will remain a focal point of research in the coming years.
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